molecular formula C9H9ClO2 B8802691 2,6-Dimethylphenyl carbonochloridate CAS No. 876-99-3

2,6-Dimethylphenyl carbonochloridate

Cat. No. B8802691
CAS RN: 876-99-3
M. Wt: 184.62 g/mol
InChI Key: WPHOWHZYEOSZIS-UHFFFAOYSA-N
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Patent
US05306849

Procedure details

1.1 kg of anhydrous hydrogen fluoride were placed in a 3 l autoclave and the autoclave was sealed and heated to 130° C. At this temperature, 1 kg of 2,6-dimethylphenyl chloroformate was pumped in over a period of 3 hours, the pressure of the gases formed being released at 40 bar. Finally, the mixture was stirred for 1 hour at 130° C. The reaction mixture was then cooled and excess hydrogen fluoride was distilled off at 100 mbar. Further working-up of the reaction mixture was carried out as described in Example 9. 2,6-Dimethylfluorobenzene was obtained in a yield of 58.3%.
Quantity
1.1 kg
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[FH:1].ClC(O[C:6]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:7]=1[CH3:13])=O>>[CH3:13][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]([CH3:12])[C:6]=1[F:1]

Inputs

Step One
Name
Quantity
1.1 kg
Type
reactant
Smiles
F
Step Two
Name
Quantity
1 kg
Type
reactant
Smiles
ClC(=O)OC1=C(C=CC=C1C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
Finally, the mixture was stirred for 1 hour at 130° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the autoclave was sealed
CUSTOM
Type
CUSTOM
Details
was pumped in over a period of 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the pressure of the gases formed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
DISTILLATION
Type
DISTILLATION
Details
excess hydrogen fluoride was distilled off at 100 mbar

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.